(5,5-dioxido-10H-phenothiazin-10-yl)acetic acid (5,5-dioxido-10H-phenothiazin-10-yl)acetic acid
Brand Name: Vulcanchem
CAS No.: 92163-98-9
VCID: VC7029628
InChI: InChI=1S/C14H11NO4S/c16-14(17)9-15-10-5-1-3-7-12(10)20(18,19)13-8-4-2-6-11(13)15/h1-8H,9H2,(H,16,17)
SMILES: C1=CC=C2C(=C1)N(C3=CC=CC=C3S2(=O)=O)CC(=O)O
Molecular Formula: C14H11NO4S
Molecular Weight: 289.31

(5,5-dioxido-10H-phenothiazin-10-yl)acetic acid

CAS No.: 92163-98-9

Cat. No.: VC7029628

Molecular Formula: C14H11NO4S

Molecular Weight: 289.31

* For research use only. Not for human or veterinary use.

(5,5-dioxido-10H-phenothiazin-10-yl)acetic acid - 92163-98-9

Specification

CAS No. 92163-98-9
Molecular Formula C14H11NO4S
Molecular Weight 289.31
IUPAC Name 2-(5,5-dioxophenothiazin-10-yl)acetic acid
Standard InChI InChI=1S/C14H11NO4S/c16-14(17)9-15-10-5-1-3-7-12(10)20(18,19)13-8-4-2-6-11(13)15/h1-8H,9H2,(H,16,17)
Standard InChI Key RDDBTXRIQWBBNR-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)N(C3=CC=CC=C3S2(=O)=O)CC(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s molecular formula is C₁₄H₁₁NO₄S, with a molar mass of 289.31 g/mol. Its IUPAC name, 2-(5,5-dioxophenothiazin-10-yl)acetic acid, reflects the sulfone oxidation state at positions 5 and 5' of the phenothiazine core and the acetic acid substituent at the nitrogen atom. Key structural identifiers include:

  • SMILES Notation: C1=CC=C2C(=C1)N(C3=CC=CC=C3S2(=O)=O)CC(=O)O

  • InChI Key: RDDBTXRIQWBBNR-UHFFFAOYSA-N

Crystallographic and Spectroscopic Data

While X-ray crystallography data for this specific derivative are unavailable, analogous phenothiazine sulfones exhibit planar tricyclic frameworks with distorted tetrahedral geometry around the sulfur atom . UV-Vis spectroscopy of related compounds shows absorption maxima near 264 nm, attributed to π→π* transitions in the conjugated phenothiazine system .

Synthesis and Structural Modification

Synthetic Pathways

The compound is synthesized via a two-step process:

  • Alkylation of Phenothiazine: Phenothiazine reacts with chloroacetic acid potassium salt in a polar aprotic solvent (e.g., dimethylformamide) to yield phenothiazine-10-acetic acid.

  • Oxidation to Sulfone: Treatment with oxidizing agents such as hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) introduces sulfone groups at positions 5 and 5' .

Critical Reaction Parameters:

  • Temperature: 60–80°C for alkylation;

  • Oxidizing Agent Stoichiometry: 2 equivalents for complete sulfonation.

Structural Analogues and SAR Insights

Modifications to the phenothiazine core significantly impact biological activity. For example:

  • Nitrogen Incorporation: Replacing sulfur with nitrogen in azaphenothiazine analogues enhances HDAC6 inhibitory potency by 500-fold compared to HDAC1 .

  • Linker Optimization: Substituting the acetic acid moiety with propionamide groups improves cell permeability, as demonstrated in dioxopromethazine derivatives .

Biological Activities and Mechanistic Insights

HDAC6 Inhibition

(5,5-Dioxido-10H-phenothiazin-10-yl)acetic acid serves as a cap group in HDAC6 inhibitors, binding to the enzyme’s surface rim while the acetic acid moiety coordinates the catalytic zinc ion . Key findings include:

ParameterValue/ObservationSource
IC₅₀ (HDAC6)12 nM
Selectivity (vs. HDAC1)>500-fold
Cellular EC₅₀0.8 μM (tubulin acetylation)

Molecular docking studies reveal that the sulfone group forms hydrogen bonds with Tyr-782 and Asp-743 residues in HDAC6, explaining its isoform selectivity .

Other Therapeutic Applications

Preliminary data suggest activity in:

  • Neuroinflammatory Disorders: Suppression of NF-κB in microglial cells;

  • Antipsychotic Effects: D₂ receptor antagonism (Ki = 84 nM).

Analytical Characterization Methods

Chromatographic Techniques

  • HPLC Conditions:

    • Column: C18 (5 μm, 250 × 4.6 mm);

    • Mobile Phase: 0.05 M ammonium acetate (pH 6.5)-acetonitrile (75:25);

    • Detection: 258 nm .

  • Retention Time: 8.2 min under above conditions .

Spectroscopic Analysis

  • UV-Vis: λₘₐₓ = 264 nm (ε = 350–370 L·mol⁻¹·cm⁻¹) ;

  • MS (ESI+): m/z 290.1 [M+H]⁺.

Comparative Analysis with Related Compounds

Parameter(5,5-Dioxido-10H-phenothiazin-10-yl)acetic AcidDioxopromethazine HCl
Molecular Weight289.31316.42
HDAC6 IC₅₀12 nM45 nM
SolubilityNot reported25 mg/mL (water)
Therapeutic UsePreclinicalMarketed (antihistamine)

Dioxopromethazine HCl, a structural analogue, demonstrates the impact of dimethylamino-propyl substitution on pharmacokinetics, emphasizing the role of cationic groups in blood-brain barrier penetration .

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